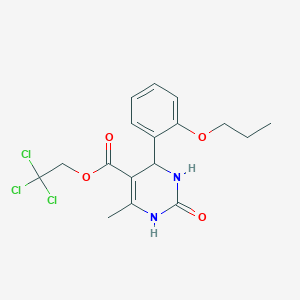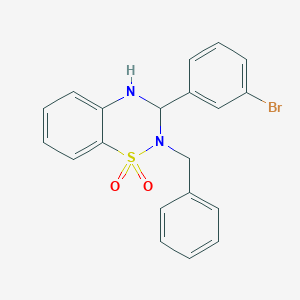
(2Z)-2-cyano-2-(5-hydroxy-7-phenyl-1,3-benzoxathiol-2-ylidene)ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CYANO-2-[(2Z)-5-HYDROXY-7-PHENYL-2H-1,3-BENZOXATHIOL-2-YLIDENE]ACETAMIDE is a complex organic compound with a molecular formula of C16H10N2O3S. This compound is notable for its unique structure, which includes a benzoxathiol ring system, a cyano group, and a hydroxy group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
The synthesis of 2-CYANO-2-[(2Z)-5-HYDROXY-7-PHENYL-2H-1,3-BENZOXATHIOL-2-YLIDENE]ACETAMIDE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods often utilize solvent-free reactions to enhance yield and reduce costs .
Chemical Reactions Analysis
2-CYANO-2-[(2Z)-5-HYDROXY-7-PHENYL-2H-1,3-BENZOXATHIOL-2-YLIDENE]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the C-2 position allows for various substitution reactions, forming a range of heterocyclic compounds.
Common reagents used in these reactions include hydrogen sulfide, phenacyl bromide, and triethylamine . Major products formed from these reactions include pyridine-2-thione derivatives and aminopyrazole structures .
Scientific Research Applications
2-CYANO-2-[(2Z)-5-HYDROXY-7-PHENYL-2H-1,3-BENZOXATHIOL-2-YLIDENE]ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-CYANO-2-[(2Z)-5-HYDROXY-7-PHENYL-2H-1,3-BENZOXATHIOL-2-YLIDENE]ACETAMIDE involves its interaction with various molecular targets and pathways. The compound’s cyano and carbonyl groups are key functional sites that enable it to participate in a range of biochemical reactions. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
2-CYANO-2-[(2Z)-5-HYDROXY-7-PHENYL-2H-1,3-BENZOXATHIOL-2-YLIDENE]ACETAMIDE can be compared with other cyanoacetamide derivatives, such as:
2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: Known for its use in synthesizing thiazole, pyrazole, and pyridine derivatives.
2-Cyano-N-(2-pyridyl)acetamide: Utilized in the formation of aminopyrazole structures.
2-Cyano-2-[(2Z)-5-hydroxy-7-(4-methylphenyl)-2H-1,3-benzoxathiol-2-ylidene]acetamide: A similar compound with a methylphenyl group instead of a phenyl group.
The uniqueness of 2-CYANO-2-[(2Z)-5-HYDROXY-7-PHENYL-2H-1,3-BENZOXATHIOL-2-YLIDENE]ACETAMIDE lies in its specific benzoxathiol ring system and the presence of both cyano and hydroxy groups, which contribute to its diverse chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C16H10N2O3S |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(2Z)-2-cyano-2-(5-hydroxy-7-phenyl-1,3-benzoxathiol-2-ylidene)acetamide |
InChI |
InChI=1S/C16H10N2O3S/c17-8-12(15(18)20)16-21-14-11(9-4-2-1-3-5-9)6-10(19)7-13(14)22-16/h1-7,19H,(H2,18,20)/b16-12- |
InChI Key |
FFQUEVCWMIZVHX-VBKFSLOCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C3C(=CC(=C2)O)S/C(=C(/C#N)\C(=O)N)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC(=C2)O)SC(=C(C#N)C(=O)N)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(2Z)-2-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene]hydrazinyl}benzoic acid](/img/structure/B11592592.png)
![3-methyl-N-(3-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11592593.png)
![2-[({4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]ethyl thiophene-2-carboxylate](/img/structure/B11592594.png)

![methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11592611.png)
![propan-2-yl 5-(diethylcarbamoyl)-4-methyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11592617.png)

![8-butyl-3,3-dimethyl-6-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11592630.png)

![(5Z)-2-(4-butoxyphenyl)-5-(3,4-diethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592648.png)
![N-hexyl-8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11592656.png)
![(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11592667.png)
![2-(4-Nitrophenyl)-3-[2-(piperidin-1-yl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B11592673.png)
![N-(4-methylphenyl)-N-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]glycine](/img/structure/B11592681.png)
